molecular formula C26H22N2O5S2 B2939667 methyl 3-[2-(4-methylbenzenesulfonamido)benzamido]-5-phenylthiophene-2-carboxylate CAS No. 397289-75-7

methyl 3-[2-(4-methylbenzenesulfonamido)benzamido]-5-phenylthiophene-2-carboxylate

Cat. No.: B2939667
CAS No.: 397289-75-7
M. Wt: 506.59
InChI Key: NSLUVBWFUJQYCP-UHFFFAOYSA-N
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Description

The compound methyl 3-[2-(4-methylbenzenesulfonamido)benzamido]-5-phenylthiophene-2-carboxylate is a thiophene-based derivative featuring a methyl carboxylate group at position 2, a phenyl substituent at position 5, and a complex amide-sulfonamide moiety at position 3.

Properties

IUPAC Name

methyl 3-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5S2/c1-17-12-14-19(15-13-17)35(31,32)28-21-11-7-6-10-20(21)25(29)27-22-16-23(18-8-4-3-5-9-18)34-24(22)26(30)33-2/h3-16,28H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLUVBWFUJQYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(SC(=C3)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-(4-methylbenzenesulfonamido)benzamido]-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur source.

    Introduction of the carboxylate group: This is often done via esterification reactions.

    Attachment of the benzamido and sulfonamido groups: These groups can be introduced through amide bond formation reactions, often using coupling reagents like carbodiimides.

    Final methylation: The final step involves methylation of the carboxylate group using methyl iodide or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(4-methylbenzenesulfonamido)benzamido]-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 3-[2-(4-methylbenzenesulfonamido)benzamido]-5-phenylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamido and benzamido groups can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Derivatives

Methyl 3-(2-((4-Fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate (CAS 895475-51-1)
  • Structural Differences : Replaces the 4-methylbenzenesulfonamido group with a 4-fluorophenylsulfonyl-acetamido moiety.
  • The acetamido linker may alter conformational flexibility .
  • Data: Molecular weight = 433.5 g/mol; molecular formula = C₂₀H₁₆FNO₅S₂. Smiles: COC(=O)c1sc(-c2ccccc2)cc1NC(=O)CS(=O)(=O)c1ccc(F)cc1 .
Diethyl 5-Acetamido-3-methylthiophene-2,4-dicarboxylate
  • Structural Differences : Lacks the sulfonamide-benzamido group but includes dual ester groups and an acetamido substituent.
  • Impact : Reduced hydrogen-bonding capacity due to the absence of sulfonamide, likely decreasing solubility in polar solvents. The methyl group at position 3 may sterically hinder interactions with flat binding pockets .
Methyl 5-Amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9)
  • Structural Differences: Benzothiophene core (fused benzene-thiophene) vs. simple thiophene. The amino group at position 5 replaces the phenyl group.
  • The amino group offers a site for further functionalization .

Sulfonamide-Containing Heterocycles

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3(4H)-thiones [7–9]
  • Structural Differences : Triazole core instead of thiophene. Substituents include halogens (X = Cl, Br) and fluorophenyl groups.
  • Impact : The triazole ring enables tautomerism (thione vs. thiol forms), as confirmed by IR spectra (absence of S-H bands at 2500–2600 cm⁻¹ and presence of C=S bands at 1247–1255 cm⁻¹) . This dynamic behavior is absent in the rigid thiophene-based target compound.
  • Synthesis : Derived from hydrazinecarbothioamides via NaOH-mediated cyclization, differing from the target’s likely amide coupling or sulfonylation steps .
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
  • Structural Differences : Triazine ring linked via a sulfonylurea bridge vs. thiophene with amide-sulfonamide.
  • Impact : Sulfonylureas inhibit acetolactate synthase in plants, a mechanism unlikely for the target compound due to divergent pharmacophores. The triazine ring’s electron-deficient nature contrasts with the electron-rich thiophene .

Heterocyclic Systems with Sulfonyl/Acetamido Groups

Methyl 1-((Benzamido)carbo-N-thioly)-5-(4-Chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate (1c)
  • Structural Differences : Pyrrolidine core with sulfonyl and benzamido groups.
  • The 4-chlorophenyl group enhances lipophilicity compared to the target’s 5-phenyl substituent .
1,3,4-Thiadiazole Derivatives (e.g., Compound I in )
  • Structural Differences : Thiadiazole core with methylphenyl and sulfanylmethyl groups.
  • Impact: Thiadiazoles are known for antimicrobial and anticancer activities.

Key Comparative Data

Property Target Compound CAS 895475-51-1 Triazole [7–9] Metsulfuron Methyl
Core Structure Thiophene Thiophene 1,2,4-Triazole Triazine
Key Substituents Sulfonamido-benzamido, phenyl Fluoro-sulfonyl-acetamido Halophenyl, difluorophenyl Sulfonylurea, methoxy
Molecular Weight (g/mol) Not Reported 433.5 ~400–450 381.4
Functional Groups COOCH₃, CONH, SO₂NH COOCH₃, SO₂, CONH C=S, NH SO₂NHCO, NH
Synthetic Route Likely amide coupling/sulfonylation Not Reported Cyclization of hydrazines Condensation of triazines

Research Implications

  • Synthetic Challenges : Introducing the sulfonamido-benzamido group on thiophene requires precise control to avoid side reactions, unlike the straightforward cyclization used for triazoles .
  • Physicochemical Properties : The target’s methyl carboxylate and sulfonamide groups likely enhance solubility compared to purely aromatic thiadiazoles or pyrrolidines .

Biological Activity

Methyl 3-[2-(4-methylbenzenesulfonamido)benzamido]-5-phenylthiophene-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of antimalarial and anticancer properties. This article explores its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C23H24N4O3S
  • Molecular Weight : 440.53 g/mol
  • CAS Number : Not specified in available sources.

The compound features a thiophene ring, which is known for its role in various biological activities, and a sulfonamide moiety that can influence its pharmacological properties.

Antimalarial Activity

Recent studies have highlighted the compound's efficacy against Plasmodium falciparum, the causative agent of malaria. The mechanism involves inhibition of specific enzymes critical for the parasite's survival. For instance, a study reported that compounds structurally similar to this compound demonstrated significant inhibition of aspartate transcarbamoylase (ATCase) with IC50 values in the low micromolar range (1.59 µM to 5.69 µM) .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through various pathways, including activation of caspases and modulation of Bcl-2 family proteins. In vitro studies have shown that it can significantly reduce cell viability in several cancer cell lines, including breast and lung cancer models.

Case Studies

  • Inhibition of Plasmodium falciparum ATCase :
    • Study Design : Fragment-based screening was employed to identify potent inhibitors.
    • Results : Compounds similar to this compound showed selective inhibition against PfATCase with minimal cytotoxicity towards human cells .
  • Anticancer Activity Assessment :
    • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
    • Findings : The compound exhibited IC50 values ranging from 10 µM to 30 µM, indicating moderate potency against these cancer cell lines .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 (µM)Reference
AntimalarialPfATCase1.59 - 5.69
Anticancer (MCF-7)Breast Cancer10
Anticancer (A549)Lung Cancer30

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